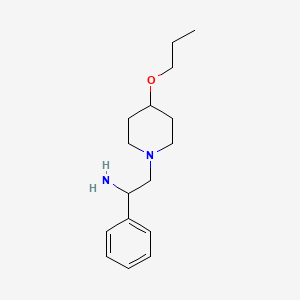![molecular formula C12H8ClN3S B1415290 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine CAS No. 1105193-13-2](/img/structure/B1415290.png)
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine
Overview
Description
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine (CMPT) is a heterocyclic compound that has been studied extensively in the fields of medicinal chemistry, organic synthesis, and drug development. CMPT is a nitrogen-containing heterocycle that has been found to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. CMPT has also been found to possess antioxidant, anti-neurodegenerative, and anti-oxidant properties. As such, CMPT has been widely studied in the laboratory and clinical settings for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
- Novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for in vivo analgesic and anti-inflammatory activities. The compounds were characterized by spectroscopy and chromatography, showcasing significant biological activities (Demchenko et al., 2015).
Chemical Properties and Reactions
- The synthesis and properties of thiazolo[3,2-b]pyridazin-4-ium perchlorates were explored, providing insights into the reactivity and potential applications of this compound class in the development of new materials or pharmaceuticals (Arakawa et al., 1977).
Biological Evaluation
- Some pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives showed promising antimicrobial activity, indicating the potential of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine derivatives in antimicrobial drug development (Sayed et al., 2006).
Anticancer Activities
- A study on the high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines via the [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones showed that certain derivatives exhibit high cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ibrahim & Behbehani, 2020).
Antimicrobial Agents
- Novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, including derivatives with urea and thiourea functionalities, demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive strains, and showed appreciable growth inhibitory activity against Candida albicans. This suggests their potential as antimicrobial agents (Faidallah et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as inhibition of cell growth or induction of apoptosis .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antimicrobial activity and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, which is crucial for cell proliferation . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . For example, the compound can inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . It can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have revealed that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect the levels of metabolites by inhibiting or activating specific enzymes . For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair. Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, influencing the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. Additionally, this compound can accumulate in certain tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy metabolism and apoptotic pathways. The subcellular localization of this compound is essential for its precise biochemical effects.
properties
IUPAC Name |
4-chloro-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-7-14-10-11(17-7)9(15-16-12(10)13)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFSKPPPHAGFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)
![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)

![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B1415218.png)

methylamine](/img/structure/B1415220.png)


![(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1415226.png)
![1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1415228.png)

![[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1415230.png)